N~4~-(4-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The presence of various functional groups in its structure makes it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent selection, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these enzymes, it prevents their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4,6-Diaminopyrimidine derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H26ClN7 |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-[2-(diethylamino)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H26ClN7/c1-3-30(4-2)15-14-25-23-28-21(27-18-12-10-17(24)11-13-18)20-16-26-31(22(20)29-23)19-8-6-5-7-9-19/h5-13,16H,3-4,14-15H2,1-2H3,(H2,25,27,28,29) |
InChI Key |
LWZUBTIXBJVLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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